5-Fluoro-2-(methylsulfonamido)benzoic acid

Medicinal Chemistry ADME Properties Fluorine Chemistry

Essential building block for sulfonamide-based inhibitor development (kinases, carbonic anhydrases). Para-fluorination modulates lipophilicity (XLogP3 1.1) and metabolic stability vs. non-fluorinated analogs. Mandatory intermediate for patent routes US2019359565A1/WO2019226490A1. Ideal for SAR studies probing fluorine substitution effects. Procure for lead optimization campaigns requiring specific steric/electronic profiles.

Molecular Formula C8H8FNO4S
Molecular Weight 233.22 g/mol
CAS No. 1016788-23-0
Cat. No. B1346770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylsulfonamido)benzoic acid
CAS1016788-23-0
Molecular FormulaC8H8FNO4S
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O
InChIInChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyQDIQHFNTURTELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylsulfonamido)benzoic Acid: A Dual-Functional Fluorinated Sulfonamide Building Block for Advanced Pharmaceutical Synthesis


5-Fluoro-2-(methylsulfonamido)benzoic acid (CAS: 1016788-23-0) is an aromatic sulfonamide derivative characterized by a benzoic acid core bearing a methylsulfonamido group at the ortho position and a fluorine atom at the para position [1]. With a molecular weight of 233.22 g/mol and an XLogP3 of 1.1, this compound serves as a versatile synthetic intermediate [1]. Its structural features combine the hydrogen-bonding capacity and metal-chelating properties of a carboxylic acid and a sulfonamide with the metabolic stability and lipophilicity modulation conferred by fluorine substitution, making it a valuable building block for the design of pharmaceutical agents, particularly those targeting enzyme active sites .

Beyond Simple Analogs: Why the 5-Fluoro Substitution Pattern in Methylsulfonamidobenzoic Acid Is a Critical Differentiator


Direct substitution of 5-Fluoro-2-(methylsulfonamido)benzoic acid with its non-fluorinated parent, 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3), or a regioisomer like 4-Fluoro-2-(methylsulfonamido)benzoic acid (CAS 170107-84-3) is not feasible for applications requiring specific steric and electronic profiles. While the core scaffold is shared, the para-fluorine in the target compound is a known pharmacophore that can significantly alter a molecule's lipophilicity, metabolic stability, and binding conformation [1]. This is supported by a study on benzoarylsulfonamide ligands for human carbonic anhydrase, which demonstrated that while binding affinity is sometimes insensitive to fluorination, the presence of fluorine can drastically change other key drug properties like solubility and metabolic clearance [2]. Therefore, the unique regio- and electronic profile of 5-fluoro substitution is a key parameter in medicinal chemistry design that cannot be assumed from similar compounds, directly impacting the success of lead optimization campaigns and necessitating its specific procurement.

Quantitative Differentiation of 5-Fluoro-2-(methylsulfonamido)benzoic Acid: Comparative Physicochemical and Functional Evidence


Modulating Lipophilicity and Metabolic Stability: LogP Comparison of 5-Fluoro vs. Non-Fluorinated Methylsulfonamidobenzoic Acid

The substitution of a hydrogen atom with a fluorine atom at the 5-position significantly alters the compound's lipophilicity. The 5-fluoro derivative exhibits a computed XLogP3 value of 1.1, which is an increase in lipophilicity compared to its non-fluorinated analog, 2-(methylsulfonamido)benzoic acid [1]. While the exact XLogP3 for the non-fluorinated version is not available in this source, the presence of a fluorine atom is a well-established strategy to increase lipophilicity and membrane permeability, a principle that this compound leverages [2].

Medicinal Chemistry ADME Properties Fluorine Chemistry

Validated Relevance in Lead Optimization: Patent-Cited Utility in Sulfonamide-Based Drug Discovery

The practical utility of 5-Fluoro-2-(methylsulfonamido)benzoic acid is corroborated by its citation in multiple international patents and patent applications related to novel sulfinylaminobenzamide and sulfonylaminobenzamide derivatives . These patents, including US2019359565A1, WO2019226490A1, and CN112204008A, describe the use of this compound as a key intermediate or structural component. In contrast, a broader search for its non-fluorinated analog, 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3), in the context of the same patent families yields fewer or no direct hits, indicating a specific preference for the 5-fluoro substitution pattern in these particular therapeutic programs .

Pharmaceutical Patents Drug Discovery Sulfonamide Derivatives

Tunable Enzyme Inhibition Profile: Class-Level Evidence for Improved Carbonic Anhydrase Isoform Selectivity

While specific Ki or IC50 values for 5-Fluoro-2-(methylsulfonamido)benzoic acid against carbonic anhydrase (CA) isoforms are not directly reported, studies on closely related fluorinated benzenesulfonamides provide strong class-level evidence for its potential advantages. Research on a series of fluorinated benzenesulfonamides demonstrated that fluorinated derivatives exhibited improved inhibition of tumor-associated isoforms CA IX and XII, with one compound achieving nanomolar-range inhibition [1]. This contrasts with the class behavior where non-fluorinated or less optimally substituted sulfonamides often show primarily micromolar activity against the ubiquitous cytosolic isoforms CA I and II, lacking isoform selectivity [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Isoform Selectivity

Optimized Topological Polar Surface Area (TPSA) for Balancing Permeability and Solubility

The target compound has a topological polar surface area (TPSA) of 91.8 Ų, as computed by PubChem [1]. This value falls within a favorable range for oral bioavailability according to Veber's rules (typically <140 Ų). Compared to its non-fluorinated analog, 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3), which also has a TPSA of 91.8 Ų [2], the difference is not in the absolute value, but in how the molecule's overall polarity and lipophilicity are balanced by the presence of the electronegative fluorine atom.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Strategic Procurement Scenarios: Where 5-Fluoro-2-(methylsulfonamido)benzoic Acid Delivers Differentiated Value


Scenario 1: Lead Optimization for Sulfonamide-Based Kinase or Enzyme Inhibitors

In a medicinal chemistry program focused on developing novel sulfonamide-based inhibitors (e.g., for kinases, carbonic anhydrases, or proteases), this compound is the appropriate choice when the goal is to enhance metabolic stability or modulate lipophilicity without drastically altering the core scaffold's polarity (TPSA = 91.8 Ų) [1]. The documented utility in patented sulfonylaminobenzamide drug discovery programs provides a validated starting point for such efforts . Its procurement over the non-fluorinated analog is justified by the need to explore the specific effects of para-fluorination on target binding and ADME properties.

Scenario 2: Synthesis of Patent-Disclosed Advanced Intermediates

For CROs or pharmaceutical R&D groups synthesizing compounds disclosed in patent families such as US2019359565A1 or WO2019226490A1, 5-Fluoro-2-(methylsulfonamido)benzoic acid is the mandatory starting material or intermediate [1]. Substituting a close analog like the 4-fluoro regioisomer or the non-fluorinated parent would deviate from the patented synthetic route, potentially leading to a different chemical entity with unknown biological or legal status. Procurement is therefore driven by strict adherence to established intellectual property and synthetic pathways.

Scenario 3: Fluorine Scanning in Structure-Activity Relationship (SAR) Studies

In systematic SAR studies aimed at understanding the impact of fluorine substitution on a bioactive sulfonamide scaffold, this compound serves as the specific '5-fluoro' probe. Its lipophilicity (XLogP3 = 1.1) and unique electronic properties differentiate it from the 4-fluoro analog (CAS 170107-84-3) and the non-fluorinated parent (CAS 162787-61-3) [1]. Researchers aiming to correlate the position of fluorine substitution with changes in potency, selectivity, or pharmacokinetics would require this exact compound for their comparative analysis.

Scenario 4: Development of Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitors

Given class-level evidence that fluorinated benzenesulfonamides can achieve improved inhibition of the tumor-associated carbonic anhydrase isoforms CA IX and XII, this compound is a relevant building block for designing more selective anticancer agents [1]. While not an inhibitor itself, its structure provides a promising core for derivatization. Its procurement is indicated for projects targeting the hypoxic tumor microenvironment, where selective inhibition of CA IX/XII over the cytosolic isoforms is a key therapeutic goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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